molecular formula C16H17BrO4 B3978647 6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione

6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione

Cat. No.: B3978647
M. Wt: 353.21 g/mol
InChI Key: HHPKXYOVOZVAGL-UHFFFAOYSA-N
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Description

6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione is a synthetic organic compound characterized by its unique furan-fused ring structure and the presence of a bromophenyl group

Preparation Methods

The synthesis of 6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione typically involves multi-step procedures. One common method starts with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The reaction conditions often include the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group and the furan ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biological processes, depending on the context of its application.

Comparison with Similar Compounds

6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione can be compared with similar compounds, such as:

    3a-(4-bromophenyl)-3,6-dimethyltetrahydrofuro[3,2-b]furan-2,5-dione: This compound has a similar structure but differs in the number of methyl groups.

    3a-(4-bromophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione: This compound is structurally identical but may have different stereochemistry

Properties

IUPAC Name

6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4/c1-14(2)11-16(21-12(14)18,15(3,4)13(19)20-11)9-5-7-10(17)8-6-9/h5-8,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPKXYOVOZVAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(C(=O)O2)(C)C)(OC1=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione
Reactant of Route 2
6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione
Reactant of Route 3
6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione
Reactant of Route 4
6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione
Reactant of Route 5
6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione
Reactant of Route 6
6a-(4-bromophenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione

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